2-Pentenal

Flavor chemistry Sensory science Food quality

trans-2-Pentenal (CAS 1576-87-0), systematically named (E)-pent-2-enal, is a C₅ α,β-unsaturated aldehyde with molecular formula C₅H₈O and molecular weight 84.12 g/mol. It is a colorless to light yellow clear liquid with a boiling point of 126.8 °C at 760 mmHg (or 80–81 °C at 160 mmHg reduced pressure), density of 0.86 g/mL at 25 °C, and refractive index n20/D 1.440–1.446.

Molecular Formula C5H8O
Molecular Weight 84.12 g/mol
CAS No. 1576-87-0
Cat. No. B073810
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Pentenal
CAS1576-87-0
Synonyms2-pentenal
2-pentenal, (E)-isomer
pent-2-enal
Molecular FormulaC5H8O
Molecular Weight84.12 g/mol
Structural Identifiers
SMILESCCC=CC=O
InChIInChI=1S/C5H8O/c1-2-3-4-5-6/h3-5H,2H2,1H3
InChIKeyDTCCTIQRPGSLPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble in water;  soluble in PG, in most fixed oils
Soluble (in ethanol)

trans-2-Pentenal (CAS 1576-87-0): Physical, Chemical, and Regulatory Identity for Procurement Specification


trans-2-Pentenal (CAS 1576-87-0), systematically named (E)-pent-2-enal, is a C₅ α,β-unsaturated aldehyde with molecular formula C₅H₈O and molecular weight 84.12 g/mol [1]. It is a colorless to light yellow clear liquid with a boiling point of 126.8 °C at 760 mmHg (or 80–81 °C at 160 mmHg reduced pressure), density of 0.86 g/mL at 25 °C, and refractive index n20/D 1.440–1.446 . The compound carries FEMA GRAS designation No. 3218 for flavor use and is classified as an air-sensitive substance requiring storage at 0–6 °C under inert atmosphere . As the (E)-geometric isomer of 2-pentenal, its double-bond configuration at the C2–C3 position is critical to its odor profile, chemical reactivity, and biological activity—distinguishing it from the (Z)-isomer (CAS 1576-86-9) [2].

Why Generic 2-Pentenal Substitution Fails: Isomer-Dependent Reactivity, Sensory Potency, and Biological Activity


In-class compounds within the 2-alkenal series cannot be interchanged without altering experimental or product outcomes due to three interdependent factors: (1) Geometric isomerism—the (E)-configuration of trans-2-pentenal confers a distinctly lower odor threshold (0.0015 mg/L in aqueous systems) compared to its saturated analog pentanal and a markedly different volatile profile from the (Z)-isomer, which has a higher estimated boiling point and distinct Kovats retention index on polar columns [1]; (2) Chain-length-dependent atmospheric reactivity—the rate constant for reaction with NO₃ radical scales from 2.88 × 10⁻¹⁴ cm³ molecule⁻¹ s⁻¹ for trans-2-pentenal to 5.49 for trans-2-hexenal and 9.59 for trans-2-heptenal, meaning that the atmospheric lifetime and fate of each homolog differ substantially [2]; (3) Biological target specificity—trans-2-pentenal exhibits potent, mechanism-specific antimicrobial activity (MIC 313 μg/mL against Streptomyces scabies) via dual inhibition of thiamine metabolism and ATPase, which has not been demonstrated for the (Z)-isomer or for the saturated analog pentanal [3]. Substituting any of these parameters without quantitative verification risks invalidating sensory, kinetic, or bioactivity data.

Quantitative Differentiation Evidence for trans-2-Pentenal (CAS 1576-87-0) Against Closest Analogs and In-Class Alternatives


Odor Threshold in Aqueous Systems: trans-2-Pentenal Is 11-Fold More Potent Than 2-Hexenal

In a head-to-head comparison of odor thresholds in aqueous solution, trans-2-pentenal (grassy odour) exhibits a threshold of 0.0015 mg/L, which is approximately 11-fold lower (i.e., more potent) than 2-hexenal (grassy odour, threshold 0.017 mg/L) and 2-fold more potent than (E)-2-octenal (fatty odour, 0.003 mg/L) measured under identical experimental conditions [1]. This establishes trans-2-pentenal as the most potent grassy-odour aldehyde among the C₅–C₈ 2-alkenals in this dataset.

Flavor chemistry Sensory science Food quality

Atmospheric NO₃ Radical Reactivity: trans-2-Pentenal Occupies a Distinct Kinetic Niche Between C₃ and C₆ Homologs

In a direct comparative kinetic study using a flow tube coupled to laser-induced fluorescence (LIF) detection, the room-temperature rate constant for the reaction of NO₃ radical with trans-2-pentenal was measured as 2.88 ± 0.29 × 10⁻¹⁴ cm³ molecule⁻¹ s⁻¹ [1]. This value sits at a critical inflection point in the homologous series: it is approximately 1.8-fold higher than crotonaldehyde (1.61 ± 0.19) but 1.9-fold lower than trans-2-hexenal (5.49 ± 0.95) and 3.3-fold lower than trans-2-heptenal (9.59 ± 0.19). The corresponding Arrhenius activation energy (Ea/R = 1540 ± 200 K) is intermediate between crotonaldehyde (2418 K) and trans-2-hexenal (926 K), indicating a distinct temperature dependence of its atmospheric lifetime.

Atmospheric chemistry Environmental fate Volatile organic compound kinetics

OH Radical Reactivity: Near-Identical Rate Constants Across C₅–C₇ 2-Alkenals Demand Compound-Specific Confirmation

Davis et al. (2007) measured the absolute rate coefficients for the gas-phase reaction of OH radical with (E)-2-pentenal, (E)-2-hexenal, and (E)-2-heptenal over 244–374 K [1]. At 298 K, the rate constant for (E)-2-pentenal is 4.37 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹, which is within ~2% of (E)-2-hexenal (4.29 × 10⁻¹¹) and (E)-2-heptenal (4.39 × 10⁻¹¹). However, the Arrhenius pre-exponential factor (A = 7.90 × 10⁻¹²) and activation energy (Ea/R = −4240 K) differ from those of the higher homologs, indicating that the near-identical room-temperature values are a coincidental compensation of A-factor and activation energy rather than a true kinetic equivalence.

Atmospheric oxidation Tropospheric chemistry OH radical kinetics

Antimicrobial Activity: trans-2-Pentenal Demonstrates Pathogen-Specific Dual-Target Mechanism with Quantified MIC and Field Efficacy

Liu et al. (2025) identified trans-2-pentenal as a volatile organic compound (VOC) present at significantly higher levels in disease-resistant potato cultivar Longshu 27 compared to the susceptible cultivar Longshu 20, and demonstrated its direct antibacterial activity against Streptomyces scabies, the causative agent of potato common scab [1]. The minimum inhibitory concentration (MIC) was 313 μg/mL and the minimum bactericidal concentration (MBC) was 625 μg/mL. Mechanistically, trans-2-pentenal inhibited ATPase activity and downregulated key thiamine biosynthesis genes (thiC, thiO, dxs, thiG), leading to a 54.3% reduction in intracellular thiamine content. In pot trials, root irrigation with trans-2-pentenal reduced the potato common scab disease index by 50.84%. This dual-target mechanism (energy metabolism + thiamine biosynthesis) is distinct from the primarily membrane-disrupting activity reported for longer-chain 2-alkenals such as (E)-2-hexenal and (E)-2-octenal.

Agricultural biocontrol Antimicrobial discovery Plant volatile organic compounds

Physical Property Differentiation Between (E)- and (Z)-Isomers: Density, Refractive Index, and GC Retention Enable Identity Verification

The (E)- and (Z)-geometric isomers of 2-pentenal exhibit quantifiable differences in physical properties that are critical for identity confirmation and purity assessment . (E)-2-pentenal (CAS 1576-87-0) has a density of 0.86 g/mL at 25 °C and refractive index n20/D 1.440–1.446, whereas (Z)-2-pentenal (CAS 1576-86-9) has an estimated density of approximately 0.824 g/mL and refractive index of approximately 1.413. On a polar DB-Wax GC column, the Kovats retention index of the (E)-isomer is reported in the range of 1124–1140, while the (Z)-isomer elutes earlier at approximately 1097–1105, providing a reproducible chromatographic separation of approximately 20–35 index units [1].

Analytical chemistry Quality control Isomer identification

Differential Generation During Lipid Oxidation: (E)- vs. (Z)-Isomer Ratio as a Fatty Acid Source Fingerprint

Controlled autoxidation studies of purified unsaturated fatty acids reveal that (E)-2-pentenal and (Z)-2-pentenal are generated in different relative amounts depending on the precursor fatty acid [1]. During linolenic acid (C18:3 n-3) autoxidation, (E)-2-pentenal is produced at approximately 35 μg/g and (Z)-2-pentenal at approximately 45 μg/g (Z/E ratio ≈ 1.3). In contrast, during linoleic acid (C18:2 n-6) autoxidation, (E)-2-pentenal is not reported as a major product, while (E)-2-hexenal predominates at 10 μg/g and (E)-2-heptenal at 450 μg/g. This precursor-specific generation profile means that (E)-2-pentenal serves as a more selective marker for n-3 (linolenic acid) lipid oxidation compared to (E)-2-hexenal or (E)-2-heptenal, which derive primarily from n-6 fatty acid oxidation.

Lipid oxidation Food chemistry Biomarker discovery

Highest-Value Application Scenarios for trans-2-Pentenal (CAS 1576-87-0) Based on Quantitative Evidence


Atmospheric Chemistry Modeling: Compound-Specific Kinetic Parameter Input for Tropospheric Lifetime Calculations

Atmospheric chemistry research groups developing chemical transport models or conducting smog chamber studies require the compound-specific NO₃ rate constant (2.88 × 10⁻¹⁴ cm³ molecule⁻¹ s⁻¹ at 298 K) and OH rate coefficient (4.37 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ at 298 K) for trans-2-pentenal, as established in the direct comparative kinetic studies by Pérez-Casany et al. (2001) and Davis et al. (2007) [1]. Using generic C₅-alkenal values or the rate constants of trans-2-hexenal would introduce errors of up to 90% in nighttime NO₃-driven removal rates and distort Arrhenius-based temperature corrections. The compound's intermediate reactivity between crotonaldehyde and trans-2-hexenal places it at a kinetic transition point that is disproportionately sensitive to parameter misassignment in regional air quality models evaluating biogenic VOC emissions from agricultural and forest ecosystems.

n-3 Fatty Acid Oxidation Biomarker: Selective Detection of Linolenic Acid Degradation in Food and Nutraceutical Quality Control

Quality control laboratories in the edible oil, fish oil, and functional food industries can deploy (E)-2-pentenal as a selective volatile marker for n-3 (α-linolenic acid) lipid oxidation. As demonstrated in the autoxidation studies compiled by Belitz et al. [1], (E)-2-pentenal is generated at 35 μg/g from linolenic acid with a characteristic Z/E isomer ratio of ~1.3, whereas it is absent from linoleic acid oxidation profiles. This contrasts with (E)-2-hexenal and (E)-2-heptenal, which derive predominantly from n-6 fatty acid oxidation. For products enriched with EPA/DHA from marine sources, where (E)-2-pentenal has been validated as a key oxidation marker alongside 2-propenal and heptanal, procurement of the high-purity (E)-isomer (≥95% GC) is essential for accurate HS-SPME-GC-MS quantification and reliable shelf-life prediction.

Agricultural Biocontrol Development: Plant-Derived Antimicrobial Lead with Validated Dual-Target Mechanism and Field Efficacy

Agricultural research groups developing sustainable crop protection strategies can leverage the validated antimicrobial activity of trans-2-pentenal against Streptomyces scabies. Liu et al. (2025) [1] established the MIC (313 μg/mL), MBC (625 μg/mL), and a field-level disease index reduction of 50.84% via root irrigation. The dual-target mechanism—simultaneous inhibition of ATPase (energy metabolism) and thiamine biosynthesis (via thiC/thiO/dxs/thiG downregulation, resulting in 54.3% thiamine depletion)—is mechanistically distinct from the membrane-disruption mode of action reported for longer-chain 2-alkenals. This specificity supports the procurement of trans-2-pentenal as a research-grade lead compound for structure-activity relationship (SAR) studies, formulation development, and field trial programs targeting soil-borne actinomycete pathogens.

Flavor and Fragrance Formulation: Low-Threshold Green Note for Aqueous and Oil-Based Products

Flavorists and fragrance formulators seeking a high-impact green, apple, tomato top note can achieve sensory objectives at substantially lower use levels with trans-2-pentenal compared to 2-hexenal. The aqueous odor threshold of 0.0015 mg/L for trans-2-pentenal is 11-fold lower than that of 2-hexenal (0.017 mg/L), as quantified in the comprehensive odor threshold compendium for aquaculture off-flavors [1]. With FEMA GRAS status (No. 3218) and a recommended usage level up to 0.50% in fragrance concentrates, trans-2-pentenal enables cost-efficient formulation of fresh, fruity-green profiles in beverages, dairy products, and personal care items. Procurement specifications of ≥95% purity (GC), density 0.86 g/mL, and refractive index 1.440–1.446 ensure batch-to-batch sensory consistency and regulatory compliance.

Technical Documentation Hub

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